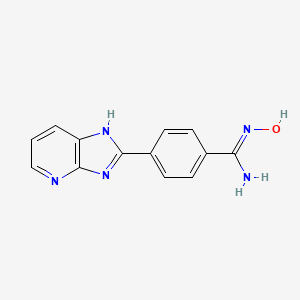

4-(7-Aza-2-benzimidazolyl)benzamidoxime

Description

Significance of Benzimidazole (B57391) Core Structures in Medicinal Chemistry

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.gov Its structural similarity to naturally occurring purines allows it to interact with various biopolymers, leading to a broad spectrum of pharmacological activities. core.ac.uk Benzimidazole derivatives have been successfully developed into drugs with diverse therapeutic applications.

The versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. This has led to the discovery of compounds with a range of activities, as highlighted in the table below.

| Therapeutic Area | Examples of Investigated Activities |

| Antimicrobial | Antibacterial, Antifungal, Antiviral, Antiparasitic |

| Anticancer | Inhibition of various cancer cell lines |

| Anti-inflammatory | Analgesic and anti-inflammatory properties |

| Antiviral | Activity against a range of viruses |

| Other | Antihypertensive, Antihistaminic, Anti-diabetic |

This table provides a summary of the diverse pharmacological activities associated with the benzimidazole scaffold.

The development of N-substituted benzimidazole derived carboxamides has been a subject of research, with studies focusing on their antiproliferative and antioxidative activities. nih.govresearchgate.net The design of these compounds often involves modifying substituents on the benzimidazole core to enhance their biological effects. nih.govresearchgate.net

Role of Amidoxime (B1450833) Moieties as Versatile Building Blocks and Pharmacophores

Amidoximes are a class of organic compounds that have proven to be valuable in medicinal chemistry. They can act as pharmacophores, which are the essential molecular features responsible for a drug's biological activity. Furthermore, their chemical nature makes them versatile building blocks for the synthesis of various heterocyclic compounds.

One of the key roles of the amidoxime moiety is its function as a bioisostere for carboxylic acids. This means that it can be used to replace a carboxylic acid group in a drug molecule without significantly altering its biological activity, while potentially improving its pharmacokinetic properties.

The amidoxime group is also known to be a prodrug form of amidines, which exhibit a range of biological activities. This bioconversion can be advantageous in drug design, allowing for the controlled release of the active amidine form.

Overview of the Research Landscape for 4-(7-Aza-2-benzimidazolyl)benzamidoxime Derivatives

Direct research specifically focused on this compound is limited in the public domain. However, the research landscape can be inferred by examining studies on related structures that combine the aza-benzimidazole (imidazopyridine) core with other functionalities, including carboxamides which are structurally related to amidoximes.

The aza-benzimidazole scaffold, also known as imidazopyridine, is of significant interest in medicinal chemistry. ontosight.aiontosight.aie3s-conferences.orgchemrxiv.orgnih.gov Imidazopyridine derivatives have been investigated for a wide range of biological activities, including their potential as inhibitors of various enzymes and as antimicrobial and anticancer agents. ontosight.aie3s-conferences.orgnih.gov The introduction of a nitrogen atom into the benzimidazole ring system can significantly alter the electronic properties of the molecule, potentially leading to novel biological activities and improved drug-like properties.

Research into imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives has demonstrated their potential as antimicrobial agents. mdpi.comnih.govrsc.org For instance, novel imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antibacterial activity, with some compounds showing promising results. mdpi.com

Furthermore, the concept of bioisosteric replacement is a common strategy in drug design. researchgate.net The aza-benzimidazole scaffold can be considered a bioisostere of the benzimidazole scaffold, and its use can lead to compounds with altered selectivity and potency. researchgate.netresearchgate.net

Given the well-established biological significance of both the benzimidazole/aza-benzimidazole core and the amidoxime moiety, the compound this compound represents a promising, yet underexplored, area of research. The combination of these two pharmacophores suggests the potential for a synergistic effect, leading to novel therapeutic agents. Future research in this area could involve the synthesis and biological evaluation of a library of this compound derivatives to explore their potential in various therapeutic areas, such as oncology and infectious diseases.

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-4-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O/c14-11(18-19)8-3-5-9(6-4-8)12-16-10-2-1-7-15-13(10)17-12/h1-7,19H,(H2,14,18)(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBLSFWAWGHSLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 7 Aza 2 Benzimidazolyl Benzamidoxime and Analogues

General Approaches for Amidoxime (B1450833) Synthesis

Amidoximes are a crucial class of compounds, often serving as key intermediates in the synthesis of various heterocycles like 1,2,4-oxadiazoles and as bioisosteres for carboxylic acids in medicinal chemistry. nih.govmdpi.com The most common and direct method for preparing amidoximes involves the nucleophilic addition of hydroxylamine to a nitrile substrate. nih.govtandfonline.com The efficiency of this reaction is influenced by factors such as the choice of base, solvent, temperature, and reaction duration. tandfonline.com

In recent years, there has been a significant shift towards developing more environmentally benign synthetic protocols. For the synthesis of aryl amidoximes, green chemistry approaches focus on minimizing hazardous reagents and solvents. An optimized, efficient green synthesis involves the reaction of an appropriate nitrile with hydroxylamine hydrochloride in water, using triethylamine as a base. tandfonline.comresearchgate.net This method is advantageous due to its good yields, simplified work-up procedures, and shorter reaction times compared to conventional methods. tandfonline.comresearchgate.net The reaction is typically carried out at room temperature for approximately 6 hours. tandfonline.com

Table 1: Green Synthesis of Aryl Amidoximes

| Reactants | Reagents | Solvent | Temperature | Time | Yield |

| Aryl Nitrile | Hydroxylamine Hydrochloride, Triethylamine | Water | Room Temp (25°C) | 6 h | Good |

This aqueous, room-temperature method represents a significant improvement over traditional syntheses that often require refluxing in organic solvents like ethanol or methanol. mdpi.com

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions. For amidoxime synthesis, this method offers a rapid and efficient alternative to conventional heating. nih.gov One notable microwave-assisted route involves the reaction of imidoylbenzotriazoles with hydroxylamine. acs.orgumn.edu This approach is operationally straightforward and provides amidoximes in high yields within very short reaction times, typically ranging from 5 to 20 minutes. nih.govacs.orgumn.edu

The use of microwave irradiation dramatically reduces the time required for the reaction compared to the hours needed for conventional heating methods, while still achieving excellent yields. nih.gov

Table 2: Microwave-Assisted Synthesis of Amidoximes

| Starting Material | Reagent | Conditions | Time | Yield |

| Imidoylbenzotriazoles | Hydroxylamine | Microwave Heating | 5-15 min | 65-81% |

This method's primary advantages are its speed and efficiency, making it a highly attractive option for the rapid synthesis of amidoxime libraries. nih.govumn.edu

Synthesis of 7-Aza-benzimidazole Derivatives

The benzimidazole (B57391) ring system is a prominent scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities, including antiviral and antihypertensive properties. rsc.org The synthesis of the 7-aza-benzimidazole core, also known as an imidazopyridine, typically involves the cyclization of a di-substituted pyridine (B92270) precursor.

A common and versatile method for synthesizing benzimidazole derivatives is the condensation of an o-phenylenediamine (or in the case of 7-aza-benzimidazole, a 2,3-diaminopyridine) with an aldehyde. rsc.org This reaction can be catalyzed by various acids, such as p-toluenesulfonic acid, sometimes under solvent-free grinding conditions. rsc.org

Another relevant synthetic strategy is the Chichibabin reaction, which involves the nucleophilic addition of an alkali metal amide to a pyridine ring, leading to cyclization. nih.gov For instance, the condensation of 2-fluoro-3-picoline with benzonitrile, mediated by lithium diisopropylamide (LDA), can form a 2-phenyl-7-azaindole, a related heterocyclic structure. nih.gov This type of cyclization chemistry is fundamental to constructing the 7-aza-benzimidazole core.

Specific Reaction Pathways for Related Benzamidoxime (B57231) Structures

The chemistry of amidoximes is rich and allows for their transformation into other important heterocyclic systems. These subsequent reactions are crucial for creating diverse analogues and derivatives.

The Boulton–Katritzky rearrangement is a well-known thermal or base-catalyzed reaction in heterocyclic chemistry. dntb.gov.ua It involves the rearrangement of a five-membered heterocyclic ring system into an isomeric one. This reaction is particularly relevant in the chemistry of amidoxime derivatives, specifically those that have been cyclized into 1,2,4-oxadiazoles. researchgate.net

For example, the interaction of certain 1,2,4-oxadiazoles with hydrazines can lead to the formation of hydrazones, which then undergo a Boulton–Katritzky rearrangement to yield substituted 1,2,3-triazoles. researchgate.net This rearrangement pathway provides a synthetic route from amidoxime-derived heterocycles to other valuable triazole compounds. researchgate.netresearchgate.net The reaction typically proceeds under the action of acidic or basic reagents. researchgate.net

Acylation is a fundamental reaction for modifying the functional groups within a molecule. For benzamidoximes, the amino and hydroxylamino groups are potential sites for acylation. The reaction of related heterocyclic systems, such as 4-phenyl-5H-2,3-benzodiazepine, with acyl halides demonstrates the complexity of such transformations. rsc.org Depending on the acylating agent, temperature, and order of reagent addition, different products can be formed, including N-acylaminoisoquinolinium chlorides or acylated dimers. rsc.org

In the context of a benzamidoxime, acylation with an acyl chloride or anhydride could occur on the nitrogen of the amidoxime. Such a reaction would likely proceed via nucleophilic attack from the nitrogen atom onto the electrophilic carbonyl carbon of the acylating agent. The specific outcome would be influenced by the reaction conditions and the steric and electronic properties of the benzamidoxime substrate.

Metal-Catalyzed and Metal-Involving Synthesis of Oximes

The synthesis of oximes, a foundational functional group for compounds like 4-(7-Aza-2-benzimidazolyl)benzamidoxime, has been significantly advanced through the use of metal-mediated and metal-catalyzed reactions. acs.orgnih.gov These methods offer diverse pathways for the formation of the C=N-OH group and subsequent functionalization. researchgate.net Metal-involving reactions in oxime chemistry can be broadly categorized into the synthesis of oxime-based metal complexes, functionalization of the oxime group, and the preparation of new organic species, including a wide variety of heterocyclic systems. acs.orgnih.govsemanticscholar.org

Recent advancements over the last two decades have highlighted the versatility of these metal-involved conversions. acs.orgnih.gov One notable approach involves the reaction of metal-activated nitro compounds. While traditional methods for generating oximes from nitro compounds often rely on reduction with agents like Sn(II), metal-mediated approaches provide pathways to more complex functionalized oximes. acs.org The formation of oximes has also been observed as a plausible intermediate step in the reduction of nitro compounds using iron carbonyls. at.ua The diversity of metals employed, including copper, iron, and palladium, allows for a range of reaction conditions and substrate scopes, underlining the potential of these methods in synthetic chemistry. semanticscholar.orgat.ua

| Methodology | Metal/Catalyst Example | Precursor Type | Description | Reference |

|---|---|---|---|---|

| Reduction of Nitro Compounds | Fe3(CO)12 | Nitroalkanes (e.g., 2-nitropropane) | The reaction of iron carbonyls with nitro compounds can lead to bridged oximato complexes, suggesting the intermediate formation of oximes. at.ua | at.ua |

| Copper-Catalyzed Reactions | Cu Catalyst | Phenols and Cyclic Oximes | A copper-catalyzed method has been developed for the synthesis of benzoxazoles, which involves the reaction of phenols with cyclic oximes, showcasing metal-catalyzed reactivity of the oxime group itself. semanticscholar.org | semanticscholar.org |

| Iron-Catalyzed Reactions | Iron Catalyst | Oxime Acetates and Vinyl Azides | Iron catalysis enables the synthesis of 2H-imidazoles from oxime acetates under redox-neutral conditions, demonstrating a pathway for building heterocycles from oxime precursors. semanticscholar.org | semanticscholar.org |

Chemical Transformations of the Amidoxime Functional Group

The amidoxime functional group is a versatile synthon in organic chemistry, capable of undergoing various chemical transformations to yield other important functional groups and heterocyclic systems.

Conversion to Amidines (e.g., via transfer hydrogenation)

The conversion of amidoximes to amidines represents a crucial chemical transformation, as the amidine moiety is a key functional group in a wide array of biologically active molecules. thieme-connect.com While traditional methods for amidine synthesis often start from nitriles, the reduction of readily available amidoximes offers a convenient alternative. thieme-connect.comtandfonline.com Among the various reduction methods, transition-metal-catalyzed transfer hydrogenation has emerged as a particularly efficient and practical approach. thieme-connect.com

This method avoids the need for high-pressure hydrogen gas and often proceeds under mild conditions. thieme-connect.com A common system employs ammonium formate (AF) as a hydrogen transfer reagent in the presence of a palladium on carbon (Pd/C) catalyst. thieme-connect.comelsevierpure.com This AF/Pd/C system effectively reduces amidoximes, as well as their O-alkyl and O-acyl derivatives, to the corresponding amidines in good yields. thieme-connect.com The reaction is typically carried out in a solvent like acetic acid. elsevierpure.com Another reported system utilizes triethylsilane as the hydrogen source with palladium(II) chloride as the catalyst, also in acetic acid. tandfonline.comtandfonline.com These transfer hydrogenation protocols significantly simplify the preparation of amidines by eliminating the need for rigorous exclusion of water or the use of hazardous hydrogen gas. thieme-connect.com

| Starting Amidoxime | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzamidoxime | Ammonium formate, 10% Pd/C, Acetic Acid, 80 °C | Benzamidine | 85% | thieme-connect.com |

| 4-Methoxybenzamidoxime | Ammonium formate, 10% Pd/C, Acetic Acid, 80 °C | 4-Methoxybenzamidine | 80% | thieme-connect.com |

| Various Aryl Amidoximes | Triethylsilane, 10% PdCl2, Acetic Anhydride, Acetic Acid, 70-75 °C | Corresponding Aryl Amidines | 70-85% | tandfonline.comtandfonline.com |

| O-Acetylbenzamidoxime | Ammonium formate, 10% Pd/C, Acetic Acid, 80 °C | Benzamidine | 81% | thieme-connect.com |

Cyclization Reactions to Form 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring is an important heterocyclic scaffold found in many physiologically active compounds. ias.ac.inrjptonline.org The most prevalent synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative, followed by a dehydrative cyclization. ias.ac.inresearchgate.net

The general synthesis typically proceeds via an intermediate O-acyl amidoxime, which is formed by the acylation of the amidoxime with an acylating agent such as an acyl chloride, anhydride, or an activated carboxylic acid. ias.ac.inresearchgate.net This intermediate then undergoes intramolecular cyclocondensation to furnish the 1,2,4-oxadiazole ring. nih.govmdpi.com While this is often a two-step process requiring the isolation of the O-acylamidoxime, numerous one-pot procedures have been developed to streamline the synthesis. ias.ac.innih.govmdpi.com These one-pot methods often involve reacting the amidoxime directly with a carboxylic acid or its derivative in the presence of a coupling agent and a base, or under conditions that promote both acylation and subsequent cyclization. mdpi.comresearchgate.net A variety of reagents and conditions have been reported for the cyclization step, including inorganic bases in aprotic polar solvents (e.g., NaOH or KOH in DMSO), the Vilsmeier reagent, and oxidative systems like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.govmdpi.comresearchgate.net

| Amidoxime Substrate | Acylating/Coupling Partner | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Aryl Amidoximes | Carboxylic Acids | Vilsmeier reagent, Triethylamine, CH2Cl2, Room Temperature | Good to Excellent | mdpi.com |

| Aryl Amidoximes | Anhydrides or Acyl Chlorides | NaOH, DMSO, Room Temperature | High | researchgate.net |

| N-Benzyl Amidoximes | N/A (Oxidative Cyclization) | NBS, DBU | 54-84% | nih.gov |

| Aryl Amidoximes | Crotonoyl chloride | One-pot from nitrile and hydroxylamine, then cyclization in DMSO | High | ias.ac.in |

| Various Amidoximes | N/A (Oxidative Cyclization) | DDQ, Dioxane, Reflux | Not specified | researchgate.net |

Formation of Sulfonyl-Amidoximes

The reaction of amidoximes with sulfonyl chlorides provides a pathway to sulfonyl-amidoxime derivatives. This transformation leverages the nucleophilic character of the amidoxime functional group, which can react with the highly electrophilic sulfonyl chloride. The reaction is analogous to the well-established synthesis of sulfonamides from amines and sulfonyl chlorides. nih.govalrasheedcol.edu.iq

The amidoxime possesses two potential sites for nucleophilic attack on the sulfonyl chloride: the amino nitrogen (-NH2) and the hydroxyl oxygen (-OH). The reaction can therefore lead to either N-sulfonylated or O-sulfonylated amidoxime products. The regioselectivity of this reaction would likely be influenced by factors such as the reaction conditions (e.g., solvent, temperature, and base used), and the electronic and steric properties of both the amidoxime and the sulfonyl chloride. The resulting sulfonyl-amidoximes are themselves versatile intermediates for further chemical synthesis. For instance, N-sulfonyl amidines can be synthesized through various routes, including cascade reactions involving sulfonyl azides. semanticscholar.orgstrath.ac.uk The direct sulfonylation of an amidoxime provides a straightforward entry into this class of compounds or their precursors.

| Reactants | General Conditions | Potential Products | Description |

|---|---|---|---|

| Amidoxime (R-C(NH2)=NOH) + Sulfonyl Chloride (R'-SO2Cl) | Aprotic solvent (e.g., THF, CH2Cl2), Base (e.g., Pyridine, Triethylamine) | O-Sulfonyl-amidoxime (R-C(NH2)=NOSO2R') and/or N-Sulfonyl-amidoxime (R-C(NHSO2R')=NOH) | The nucleophilic amidoxime attacks the electrophilic sulfonyl chloride. The reaction can occur on either the oxygen or nitrogen atom, leading to isomeric products. The specific outcome depends on reaction kinetics and thermodynamics. |

Biological Activities and Molecular Mechanisms of Action

Antitumor and Antiproliferative Activities

The antitumor effects of 4-(7-Aza-2-benzimidazolyl)benzamidoxime and its analogs are attributed to a variety of molecular mechanisms, including enzyme inhibition, effects on cancer cell lines, modulation of cellular processes, and interaction with nucleic acids.

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition (for related hydroxyamidines)

Indoleamine-2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in immune evasion by tumors through the catabolism of tryptophan. nih.gov The inhibition of IDO1 is a key strategy in cancer immunotherapy. Hydroxyamidine derivatives have been identified as potent and selective IDO1 inhibitors. nih.govacs.orgnih.gov

These inhibitors function by positioning themselves in the active pocket of the IDO1 enzyme. acs.org Key interactions often involve a dative bond between the N-hydroxylamidine oxygen and the heme iron within the enzyme's active site. acs.org By blocking the enzyme, these compounds prevent the breakdown of tryptophan into kynurenine (B1673888), thereby suppressing systemic tryptophan catabolism and hindering the growth of IDO1-expressing tumors. nih.gov Research has demonstrated that orally active hydroxyamidine small molecule inhibitors can lead to efficient and durable suppression of IDO1 activity. nih.gov For instance, certain novel hydroxyamidine-based dual inhibitors have shown excellent activity against both IDO1 and Thioredoxin Reductase 1 (TrxR1), another important enzyme in cancer cell metabolism. nih.gov

The development of these inhibitors is often guided by structure-based drug design to enhance their enzymatic and cellular activities. acs.org Studies have shown that combining potent hydroxyamidine IDO1 inhibitors with other immunotherapies, such as PD-1 monoclonal antibodies, can result in synergistic antitumor effects in preclinical models. acs.org

Histone Deacetylase (HDAC) Inhibitory Activity

Histone deacetylases (HDACs) are enzymes that regulate gene expression, and their dysregulation is associated with cancer development. nih.govresearchgate.net HDAC inhibitors are a promising class of anticancer agents that can induce cell-cycle arrest, promote apoptosis, and inhibit angiogenesis. nih.govresearchgate.net

Benzamide derivatives, which are structurally related to the benzamidoxime (B57231) moiety, are effective HDAC inhibitors. nih.gov Their mechanism of action involves the benzamide group chelating with the zinc ion located at the active site of HDAC enzymes. nih.govnih.gov This interaction, along with engagement with surrounding amino acid residues, causes conformational changes in the HDAC enzyme, leading to its inhibition. nih.gov Specifically, novel inhibitors containing the N-(2-aminophenyl)-benzamide functionality have been identified as potent inhibitors of class I HDACs, particularly HDAC1 and HDAC2, at nanomolar concentrations. nih.gov

Effects on Human Cancer Cell Lines (e.g., A549, HCC827, NCI-H358, HepG2, MCF-7, HCT-116, WM115)

Benzimidazole (B57391) derivatives have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. The activity is often dose-dependent and varies between cell lines.

For example, studies on the human lung carcinoma cell line (A549) and the liver carcinoma cell line (HepG2) have shown that certain benzimidazole derivatives exhibit high cytotoxic activity, in some cases more potent than the standard chemotherapy drug cisplatin. journalagent.com One study found a novel benzimidazole salt had an IC50 value of 40.32 µM in A549 cells and a more potent 15.85 µM in HepG2 cells. journalagent.com Another benzimidazole derivative, se-182, also showed significant cytotoxicity against A549 and HepG2 cells with IC50 values of 15.80 µg/mL and 15.58 µg/mL, respectively.

In colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, benzimidazole derivatives have also shown promising anti-proliferation effects. nih.gov For instance, one derivative displayed an IC50 value of 16.2 µg/mL in HCT-116 cells, while another had an IC50 of 8.86 µg/mL in MCF-7 cells, indicating potential chemotherapeutic value for both cancer types. nih.gov

| Compound Type | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| Benzimidazole Derivative (se-182) | A549 | Lung Carcinoma | 15.80 µg/mL | |

| Benzimidazole Derivative (se-182) | HepG2 | Liver Carcinoma | 15.58 µg/mL | |

| Novel Benzimidazolium Salt (Compound 4) | A549 | Lung Carcinoma | 40.32 µM | journalagent.com |

| Novel Benzimidazolium Salt (Compound 4) | HepG2 | Liver Carcinoma | 15.85 µM | journalagent.com |

| Benzimidazole Derivative (Compound 2) | HCT-116 | Colon Cancer | 16.2 µg/mL | nih.gov |

| Benzimidazole Derivative (Compound 4) | MCF-7 | Breast Cancer | 8.86 µg/mL | nih.gov |

Modulation of Cellular Processes (e.g., cell cycle progression, apoptosis, differentiation)

Benzimidazole-based compounds exert their anticancer effects by modulating critical cellular processes, primarily by inducing cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov

HDAC inhibitors containing a benzamide structure can regulate gene expression in a way that halts the cell cycle and promotes apoptosis. nih.govresearchgate.net Similarly, dual inhibitors of IDO1 and TrxR1 that feature a hydroxyamidine scaffold have been shown to cause an accumulation of reactive oxygen species (ROS), which effectively induces apoptosis and G1/S cell cycle arrest in cancer cells. nih.gov

Studies on specific benzimidazole derivatives in HepG2 liver cancer cells have demonstrated an upregulation of pro-apoptotic genes such as BAX, CASPASE-3, and CASPASE-8. This suggests the induction of both the intrinsic and extrinsic apoptotic pathways, leading to the targeted death of cancer cells.

Interaction with Nucleic Acids (e.g., DNA binding, DNA damage)

The structural similarity of the benzimidazole pharmacophore to naturally occurring purine (B94841) nucleotides allows these compounds to interact with biopolymers like DNA. nih.govnih.gov This interaction is a key mechanism for their antiproliferative activity. The binding mode of benzimidazole compounds to DNA can vary from intercalation (inserting between base pairs) to groove-binding, depending on the specific structure and conformation of the compound. nih.gov

The flexible nature of some bis-benzimidazole rings facilitates high-affinity binding to DNA, which can alter the DNA's conformation. nih.gov This alteration can inhibit the function of essential enzymes like topoisomerases, which are involved in DNA replication and repair, ultimately preventing the proliferation of cancer cells. nih.gov By replacing purines, benzimidazoles can act as competitive inhibitors, blocking the biosynthesis of nucleic acids and proteins, which is essential for bacterial and cancer cell growth. nih.gov

Targeting the Hypoxic Tumor Microenvironment (for benzimidazole-4,7-dione derivatives)

Solid tumors often contain regions with significantly low oxygen levels, known as hypoxia. nih.gov This hypoxic tumor microenvironment contributes to tumor progression, metastasis, and resistance to therapy. nih.gov Therefore, targeting hypoxic cells is a viable strategy in cancer treatment.

Benzimidazole-4,7-dione derivatives have been synthesized and evaluated for their antiproliferative activity, showing particular promise in this area. nih.govnih.gov These compounds are a type of bioreductive agent, which are drugs that are selectively activated under hypoxic conditions to become cytotoxic. The quinone moiety in their structure is susceptible to reduction, leading to the formation of reactive species that can damage cancer cells specifically in the low-oxygen environment of the tumor, while sparing healthy, well-oxygenated tissues. nih.govnih.gov Several compounds in this class have shown significant antiproliferative activity against various tumor cell lines in vitro. nih.gov

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1) (for benzimidazole-4,7-dione derivatives)

Hypoxia-Inducible Factor 1 (HIF-1) is a critical transcription factor in cellular adaptation to low oxygen environments, which is a common feature of solid tumors. nih.gov The inhibition of HIF-1 is a key strategy in cancer therapy. Certain benzimidazole analogues have been identified as potent HIF-1 inhibitors.

One such novel benzimidazole analogue, AC1-004, has been shown to inhibit the accumulation of hypoxia-induced HIF-1α in various cancer cell lines, including HCT-116 (colorectal carcinoma), MDA-MB435 (melanoma), SK-HEP1 (liver adenocarcinoma), and Caki-1 (renal cell carcinoma). nih.govresearchgate.net The mechanism of action for AC1-004 involves the regulation of HIF-1α stability through the Hsp90-Akt pathway, ultimately leading to the degradation of the HIF-1α protein. nih.govresearchgate.net This activity is significant as it also leads to the downregulation of HIF-1 target genes such as VEGF and EPO, which are crucial for angiogenesis. nih.gov In an in vivo study, AC1-004 was found to reduce tumor size by 58.6%. nih.govresearchgate.net

Other research has demonstrated that anthelmintic benzimidazoles can stabilize HIF-1α and induce HIF-regulated gene transcription under normoxic conditions. nih.gov This is achieved through an ODD (oxygen-dependent degradation domain)-dependent mechanism, suggesting that these compounds interfere with the HIF prolyl hydroxylase (HIF-PHD)-regulated pathways that normally target HIF-1α for proteasomal degradation. nih.gov

Table 1: HIF-1α Inhibition by Benzimidazole Analogues

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| AC1-004 | HCT-116, MDA-MB435, SK-HEP1, Caki-1 | Inhibits hypoxia-induced HIF-1α accumulation. | nih.govresearchgate.net |

| AC1-004 | In vivo mouse model | Reduced tumor size by 58.6%. | nih.govresearchgate.net |

| Anthelmintic Benzimidazoles | General | Stabilize HIF-1α and induce HIF-dependent gene expression. | nih.gov |

Tankyrase Inhibition and Selectivity Profiles

Tankyrase 1 and 2 (TNKS1/2) are members of the poly (ADP-ribose) polymerase (PARP) family of enzymes and are involved in various cellular processes, including the regulation of the WNT/β-catenin signaling pathway, which is often dysregulated in cancer. A novel series of tankyrase inhibitors has been developed using a structure-guided hybridization approach based on known inhibitors, incorporating a benzimidazolone moiety. acs.org

This approach led to the identification of a lead compound that demonstrates high target affinity and selectivity. The inhibitor showed potent activity in biochemical assays with IC50 values of 29 nM for TNKS1 and 6.3 nM for TNKS2. acs.org In cellular assays, it exhibited an IC50 of 19 nM in HEK293 cells and 70 nM in SW480 colon adenocarcinoma cells. acs.org A key feature of this series was the use of a cyclobutyl linker between the 1,2,4-triazole and benzimidazolone components, which provided superior affinity compared to other linkers. acs.org The high selectivity for tankyrases over other PARP family members is a significant advantage, potentially reducing off-target effects. acs.org

Table 2: Tankyrase Inhibition Profile of a Benzimidazolone-based Inhibitor

| Target/Assay | IC50 Value | Reference |

|---|---|---|

| TNKS1 (biochemical) | 29 nM | acs.org |

| TNKS2 (biochemical) | 6.3 nM | acs.org |

| HEK293 cells (cellular) | 19 nM | acs.org |

| SW480 cells (cellular) | 70 nM | acs.org |

Potentiation of Antiproliferative Effects with Other Agents

Benzimidazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. Their efficacy can be enhanced when used in combination with other established chemotherapeutic agents. For instance, certain benzimidazoles have shown synergistic effects when combined with drugs like benznidazole. scienceopen.com

Studies on specific benzimidazole derivatives have determined their cytotoxic activity against colon and breast cancer cell lines. For example, in the HCT-116 colon cancer cell line, IC50 values of 16.2 ± 3.85 µg/mL and 28.5 ± 2.91 µg/mL have been reported for different derivatives. nih.gov In the MCF-7 breast cancer cell line, one derivative showed a potent IC50 value of 8.86 ± 1.10 µg/mL. nih.govwaocp.org Another study on benzimidazole-based compounds reported potent antiproliferative activity, with one derivative showing a GI50 (50% growth inhibition) value of 1.20 µM against four cancer cell lines, which is comparable to the standard drug doxorubicin. nih.gov

Table 3: Antiproliferative Activity of Benzimidazole Derivatives

| Compound ID | Cell Line | IC50 / GI50 Value | Reference |

|---|---|---|---|

| Benzimidazole 1 | HCT-116 | 28.5 ± 2.91 µg/mL | nih.gov |

| Benzimidazole 2 | HCT-116 | 16.2 ± 3.85 µg/mL | nih.govwaocp.org |

| Benzimidazole 4 | HCT-116 | 24.08 ± 0.31 µg/mL | nih.govwaocp.org |

| Benzimidazole 1 | MCF-7 | 31.2 ± 4.49 µg/mL | nih.gov |

| Benzimidazole 2 | MCF-7 | 30.29 ± 6.39 µg/mL | nih.gov |

| Benzimidazole 4 | MCF-7 | 8.86 ± 1.10 µg/mL | nih.govwaocp.org |

| Compound 4 (1,3,4-oxadiazole/benzimidazole chalcone) | 4 Cancer Cell Lines | GI50 = 1.20 µM | nih.gov |

Enzyme Inhibition Profiles

Benzimidazole derivatives are known to inhibit a variety of enzymes involved in critical pathological processes.

Inducible Nitric Oxide Synthase (iNOS) and Prostaglandin E2 (PGE2) Inhibition

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and prostaglandin E2 (PGE2) by cyclooxygenase-2 (COX-2) are key events in inflammation. Benzimidazole derivatives have been investigated as inhibitors of these pathways.

A series of benzimidazole-coumarin hybrids were synthesized and evaluated for their ability to inhibit NO and iNOS. nih.gov All tested compounds showed moderate to good inhibition, with one compound emerging as the most potent inhibitor of both NO and iNOS in vitro. nih.gov This compound was found to be effective in an in vivo model of inflammation, with an anti-inflammatory profile similar to the selective iNOS inhibitor aminoguanidine. nih.gov

In the context of PGE2, a novel series of benzimidazoles has been identified as potent inhibitors of microsomal prostaglandin E2 synthase 1 (mPGES-1), the terminal enzyme responsible for inflammatory PGE2 production. nih.gov The most potent analogues in this series exhibited IC50 values in the nanomolar range (0.27-7.0 nM) in a cell-free assay. nih.gov One specific compound, AGU654, demonstrated an IC50 of 2.9 nM for mPGES-1 and showed high selectivity over COX-1, COX-2, and other enzymes in the eicosanoid pathway. nih.gov

Table 4: Inhibition of mPGES-1 by Benzimidazole Derivatives

| Compound Class/ID | Target | IC50 Value | Key Finding | Reference |

|---|---|---|---|---|

| Benzimidazole-coumarin hybrids | iNOS | Moderate to good inhibition | Most potent compound's activity is comparable to aminoguanidine. | nih.gov |

| Novel Benzimidazoles | mPGES-1 | 0.27 - 7.0 nM | Potent and selective inhibition of PGE2 production. | nih.gov |

| AGU654 | mPGES-1 | 2.9 nM | Highly selective over COX-1 and COX-2. | nih.gov |

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Inhibitors of this enzyme are used to treat conditions like gout. Benzimidazole derivatives have been studied as XO inhibitors.

Research on benzimidazoles with 4,7-dione, 4,7-diol, or 4,7-dimethoxy substituents revealed that the methoxylated hydroquinones are linear noncompetitive inhibitors of XO. nih.gov The most effective among them, a 2-alpha-bromo analogue, had a Ki (inhibition constant) of 46 µM and was found to irreversibly trap the reduced form of the enzyme. nih.gov This suggests that potent inhibitors can be designed to target the FAD cofactor site of XO rather than the purine active site. nih.gov

Further studies have shown that the inhibitory potency is influenced by the substituents on the benzimidazole ring. Efficient inhibition was observed when the benzene (B151609) ring was substituted at the C5 and C6 positions with chloro (Cl) or nitro (NO2) groups. nih.gov The potency was further increased when 5,6-dichloro or 5,6-dinitrobenzimidazoles were also substituted at the C2 position with fluoroalkyl groups. nih.gov

Table 5: Xanthine Oxidase Inhibition by Benzimidazole Derivatives

| Compound Class | Inhibition Type | Ki Value | Key Structural Feature | Reference |

|---|---|---|---|---|

| 2-alpha-bromo-4,7-dimethoxy-benzimidazole | Linear noncompetitive, irreversible | 46 µM | Methoxylated hydroquinone with a leaving group at C2. | nih.gov |

| 5,6-dichloro/dinitro benzimidazoles | Not specified | Not specified | Cl or NO2 at C5/C6 positions. | nih.gov |

| 5,6-dichloro/dinitro-2-fluoroalkyl benzimidazoles | Not specified | Not specified | Increased potency with C2 fluoroalkyl group. | nih.gov |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is the primary therapeutic strategy for managing the symptoms of Alzheimer's disease. A wide array of benzimidazole derivatives have been synthesized and evaluated for this purpose, with many showing potent dual inhibitory activity.

One study of benzimidazole-based oxazole analogues found derivatives with IC50 values as low as 0.10 ± 0.050 µM for AChE and 0.20 ± 0.050 µM for BChE, which is significantly more potent than the standard drug donepezil (IC50 = 2.16 ± 0.12 µM for AChE and 4.5 ± 0.11 µM for BChE). nih.gov Another series of benzimidazole-based pyrrole/piperidine hybrids also showed good to moderate inhibitory activities, with IC50 values ranging from 19.44 to 36.05 µM for AChE and 21.57 to 39.55 µM for BChE. nih.gov These studies highlight the potential of the benzimidazole scaffold in designing effective cholinesterase inhibitors.

Table 6: Cholinesterase Inhibition by Benzimidazole Derivatives

| Compound Series | Target Enzyme | IC50 Range | Reference |

|---|---|---|---|

| Benzimidazole-based oxazole analogues | AChE | 0.10 - 12.60 µM | nih.gov |

| Benzimidazole-based oxazole analogues | BChE | 0.20 - 16.30 µM | nih.gov |

| Benzimidazole-based pyrrole/piperidine hybrids (Series 1) | AChE | 19.44 - 36.05 µM | nih.gov |

| Benzimidazole-based pyrrole/piperidine hybrids (Series 1) | BChE | 21.57 - 39.55 µM | nih.gov |

| Benzimidazole-based pyrrole/piperidine hybrids (Series 2) | AChE | 22.07 - 42.01 µM | nih.gov |

| Benzimidazole-based pyrrole/piperidine hybrids (Series 2) | BChE | 26.32 - 47.03 µM | nih.gov |

Human DNA Topoisomerase I Inhibition (for benzimidazole derivatives)

Benzimidazole derivatives have been identified as a significant class of human DNA topoisomerase I (Topo I) inhibitors. tandfonline.comsemanticscholar.org Topo I is a crucial enzyme involved in regulating DNA topology during essential cellular processes like replication and transcription. nih.gov Its inhibition can lead to the accumulation of DNA strand breaks, ultimately triggering cell death, which makes it a key target for anticancer drug development. tandfonline.comnih.gov

The mechanism of action for many benzimidazole-based Topo I inhibitors involves stabilizing the covalent complex formed between the enzyme and DNA. nih.gov This prevents the re-ligation of the cleaved DNA strand, leading to an accumulation of single-strand breaks and subsequent cellular apoptosis. nih.gov Some benzimidazole derivatives, such as Hoechst 33258 and Hoechst 33342, are known to bind to the minor groove of DNA, thereby interfering with the breakage and rejoining reaction of Topo I. tandfonline.com

Several studies have synthesized and evaluated various benzimidazole derivatives for their Topo I inhibitory activity. For instance, certain bis-benzimidazole derivatives, specifically malonic acid derivatives like bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane and bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, have demonstrated remarkable activity in interfering with mammalian DNA topoisomerase I. nih.gov In another study, a series of benzimidazole-oxadiazole derivatives were synthesized, with some compounds exhibiting potent antiproliferative activity against various cancer cell lines and showing inhibitory effects on Topo I. tandfonline.com The structure-activity relationship of these compounds often highlights the importance of substituents on the benzimidazole ring system for their biological activity. semanticscholar.orgtandfonline.com

Table 1: Examples of Benzimidazole Derivatives with DNA Topoisomerase I Inhibitory Activity

| Compound Name | Cell Line(s) Tested | IC50 Value(s) | Reference |

|---|---|---|---|

| Compound 5l (a benzimidazole-oxadiazole derivative) | HeLa | 0.224 ± 0.011 µM | tandfonline.com |

| Compound 5n (a benzimidazole-oxadiazole derivative) | HeLa | 0.205 ± 0.010 µM | tandfonline.com |

| bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | MCF7, A431 | Cytotoxic | nih.gov |

| 5-methyl-4-(1H-benzimidazole-2-yl)phenol | Not specified | Potent inhibitor | semanticscholar.org |

Aurora Kinase Inhibition (for benzimidazole derivatives)

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. mdpi.com Their overexpression is frequently observed in various human cancers, making them an attractive target for anticancer therapies. mdpi.com Benzimidazole derivatives have emerged as a promising class of Aurora kinase inhibitors. researchgate.netresearchgate.net

The inhibitory mechanism of these compounds typically involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates. mdpi.com The benzimidazole scaffold serves as a versatile framework for designing potent and selective inhibitors. researchgate.net For example, a series of thiazolo[3,2-a]pyrimidine derivatives bearing a benzimidazole moiety were synthesized and showed potent dual inhibition of Aurora A kinase and KSP (kinesin spindle protein). nih.gov Compounds 6e and 6k from this series were particularly active against colorectal, liver, and ovarian cancer cell lines. nih.gov

Furthermore, 2-aminobenzimidazole derivatives have been developed as potent Aurora kinase inhibitors, with some compounds demonstrating comparable in vitro and in vivo potency to established inhibitors like SNS-314, but with improved aqueous solubility. researchgate.net Research in this area continues to explore the structure-activity relationships to optimize the potency and selectivity of these benzimidazole-based inhibitors. researchgate.netmdpi.com

Table 2: Benzimidazole Derivatives as Aurora Kinase Inhibitors

| Compound Class | Target Kinase(s) | Key Findings | Reference |

|---|---|---|---|

| Thiazolo[3,2-a]pyrimidine derivatives with benzimidazole moiety | Aurora A, KSP | Potent dual inhibition, active against multiple cancer cell lines. | nih.gov |

| 2-Aminobenzimidazole derivatives | Aurora kinases | Potent inhibition with improved aqueous solubility compared to lead compounds. | researchgate.net |

| Pyrazole-benzimidazole derivative | Aurora-A kinase | Used in co-crystallization to understand binding interactions. | mdpi.com |

Staphylococcus aureus Methionyl-tRNA Synthetase Inhibition (for related compounds)

Methionyl-tRNA synthetase (MetRS) is an essential enzyme in bacterial protein synthesis, making it a viable target for the development of new antibiotics. bohrium.com Inhibitors of this enzyme can effectively halt bacterial growth. A novel methionyl-tRNA synthetase inhibitor, MRS-2541, has shown selective activity against Gram-positive bacteria, including Staphylococcus aureus. nih.gov

MRS-2541 demonstrates potent activity with minimum inhibitory concentrations (MICs) ranging from 0.063 to 0.5 µg/mL against various strains of Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus species. nih.gov This compound is highly effective against serious pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with MICs often below those of commonly used antibiotics such as vancomycin and linezolid. tsrlinc.com The mechanism of action is bacteriostatic, and the compound has shown efficacy in murine infection models. bohrium.comtsrlinc.com Molecular docking studies have also been employed to investigate the binding of mercaptobenzimidazole derivatives to Staphylococcus aureus tyrosyl-tRNA synthetase, indicating the potential for this class of compounds to target bacterial tRNA synthetases. asianpubs.org

Table 3: Activity of Methionyl-tRNA Synthetase Inhibitor MRS-2541

| Pathogen | MIC Range (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | ≤ 0.5 | tsrlinc.com |

| Streptococcus pyogenes | 0.063 - 0.5 | nih.gov |

| Enterococcus species | 0.063 - 0.5 | nih.gov |

| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 0.5 | tsrlinc.com |

| Vancomycin-resistant Enterococcus faecium (VRE) | ≤ 0.5 | tsrlinc.com |

Selective Phosphodiesterase 3B (PDE3B) Inhibition

Phosphodiesterase 3B (PDE3B) is an enzyme that plays a role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). mdpi.com Inhibition of PDE3B can lead to increased cAMP levels, which in turn can modulate various cellular processes, including inflammation and metabolism. mdpi.comnih.gov Ablation of PDE3B in white adipose tissue has been shown to prevent inflammasome activation and reduce the expression of pro-inflammatory genes. nih.govresearchgate.net

Selective inhibitors of PDE3, such as cilostazol, have been shown to increase intracellular cAMP, which is critical for the "browning" of white adipose tissue, a process associated with increased energy expenditure. mdpi.com While the direct inhibition of PDE3B by this compound is not explicitly detailed in the provided literature, the study of PDE3B inhibitors highlights a potential therapeutic avenue for metabolic and inflammatory disorders. nih.govnih.govscbt.com

Antimicrobial and Antifungal Properties

Benzimidazole derivatives are well-documented for their broad-spectrum antimicrobial properties. researchgate.netsemanticscholar.orgresearchgate.net

Antibacterial Activity (e.g., against Gram-positive pathogens, drug-resistant strains)

The benzimidazole nucleus is a core component of many compounds with significant antibacterial activity against a variety of pathogens, including Gram-positive bacteria and drug-resistant strains. researchgate.net These derivatives have shown efficacy against bacteria such as Staphylococcus aureus, Enterococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.net

The mechanism of antibacterial action for some benzimidazole derivatives involves the inhibition of DNA replication by intercalating into bacterial DNA. researchgate.net For example, a 3-fluorobenzyl benzimidazole derivative demonstrated remarkable activity against MRSA with a MIC value of 2 μg/mL. researchgate.net Molecular docking studies suggested that this compound could bind to DNA topoisomerase IA. researchgate.net

Numerous studies have synthesized and screened libraries of benzimidazole derivatives, identifying compounds with potent antibacterial activity. nih.gov For instance, certain 5-halo-substituted benzimidazole derivatives have displayed activity against MRSA strains with MICs comparable to ciprofloxacin. nih.gov Additionally, some benzimidazole derivatives have shown a synergistic effect when combined with other antibiotics, such as colistin, against Gram-negative bacteria. nih.gov

Table 4: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Target Bacteria | MIC Values | Reference |

|---|---|---|---|

| 3-fluorobenzyl benzimidazole derivative | MRSA | 2 µg/mL | researchgate.net |

| Compound 11d (a benzimidazole derivative) | S. aureus, B. subtilis | 2 µg/mL | |

| 5-halo-substituted benzimidazole derivatives | MRSA | Comparable to ciprofloxacin | nih.gov |

| Benzimidazole-triazole hybrids | S. aureus, B. subtilis | Moderate to high activity | mdpi.com |

| Triaryl benzimidazoles | MRSA, VRE | 0.06 - 1 µg/mL | acs.org |

Antifungal Activity

Information regarding the specific antifungal activity of this compound is not available in the reviewed literature. While other benzimidazole derivatives have shown activity against various fungal species, data for this particular compound has not been published. nih.govnih.govresearchgate.net

Antileishmanial Activity

There is no specific data on the antileishmanial activity of this compound. Studies have been conducted on other benzimidazole derivatives, which have shown potential against Leishmania species, but this specific compound has not been evaluated in the available research. researchgate.netnih.gov

Antipneumocystis Activity

Research specifically detailing the in vitro or in vivo activity of this compound against Pneumocystis species could not be located. Related bisbenzamidine compounds have been evaluated, but data for the requested molecule is absent. nih.gov

Other Pharmacological Activities

Antioxidant Activity

Specific studies measuring the antioxidant activity of this compound, such as its capacity for hydroxyl radical scavenging or inhibition of lipid peroxidation, are not available in the current literature. The antioxidant potential of many other benzimidazole derivatives has been explored, but data for this compound is absent. nih.govnih.govnih.gov

Anti-inflammatory Effects

Information not available.

Antihypertensive Properties

Information not available.

Antiplatelet Aggregation (as Nitric Oxide Donors)

Information not available.

DNA-Photo-Cleaving Mechanisms

Information not available.

Structure Activity Relationship Sar Studies

Influence of Substituent Position and Chemical Nature on Biological Activity

The biological activity of 4-(7-Aza-2-benzimidazolyl)benzamidoxime is highly dependent on the nature and position of substituents on its core structure. Structure-activity relationship (SAR) studies on related benzimidazole (B57391) derivatives have highlighted that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold significantly impact their therapeutic efficacy. nih.govresearchgate.net

For instance, in a series of benzimidazole-based IDO1 inhibitors, the introduction of a nitrogen atom in the benzimidazole ring, forming an aza-benzimidazole, was found to be a critical modification. This substitution pattern, particularly at the 7-position, plays a crucial role in the compound's interaction with the target enzyme. The nitrogen atom in the aza-benzimidazole ring can form key hydrogen bonds within the active site of IDO1, thereby enhancing its inhibitory potency.

Furthermore, modifications on the phenyl ring of the benzamidoxime (B57231) portion of the molecule also modulate its activity. The position and electronic properties of substituents on this ring can influence the compound's binding affinity and pharmacokinetic properties. For example, the placement of electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, affecting its interaction with amino acid residues in the enzyme's active site.

Significance of the Benzimidazole Ring in Chemical Reactivity and Biological Function

The benzimidazole ring is a privileged scaffold in medicinal chemistry, known for its versatile biological activities. nih.govexcli.de In the context of this compound, the 7-aza-benzimidazole moiety is of paramount importance for its function as an IDO1 inhibitor. This heterocyclic system is crucial for establishing a complex network of interactions within the enzyme's active site. uniupo.itfigshare.com

The nitrogen atoms of the aza-benzimidazole ring act as hydrogen bond acceptors, forming stable interactions with key amino acid residues. This tight binding is a determinant of the compound's high inhibitory potency. The aromatic nature of the benzimidazole ring also allows for π-π stacking interactions with aromatic residues in the active site, further stabilizing the enzyme-inhibitor complex. The fusion of the imidazole (B134444) and pyridine (B92270) rings in the aza-benzimidazole structure creates a unique electronic and steric profile that is optimal for fitting into the binding pocket of IDO1.

Role of the Amidoxime (B1450833) Moiety in Modulating Activity and Pharmacophore Development

The amidoxime moiety (-C(=NOH)NH2) is a critical pharmacophore in this compound and related IDO1 inhibitors. nih.govfrontiersin.org This functional group plays a direct role in the inhibition of the enzyme by coordinating with the heme iron at the center of the IDO1 active site.

The nitrogen and oxygen atoms of the amidoxime group can chelate the ferric or ferrous iron of the heme prosthetic group, preventing the binding of the natural substrate, L-tryptophan, and thereby inhibiting the enzyme's catalytic activity. Molecular dynamics simulations have revealed that the amidoxime group can disturb the ligand delivery tunnel and hinder the shuttling of the substrate and product through the heme binding pocket. nih.govfrontiersin.org

The development of the amidoxime group as a key feature in IDO1 inhibitors represents a significant advancement in the design of potent and selective therapeutic agents. Its ability to directly interact with the catalytic center of the enzyme makes it a powerful component of the pharmacophore.

Structure-Dependent Selectivity Profiles (e.g., over related dioxygenases like TDO and IDO2)

A crucial aspect of the development of IDO1 inhibitors is their selectivity over other related dioxygenases, such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase 2 (IDO2). nih.govnih.gov Non-selective inhibition could lead to unwanted side effects due to the physiological roles of these other enzymes.

The structural features of this compound contribute to its high selectivity for IDO1. The specific arrangement of the aza-benzimidazole core and the benzamidoxime moiety allows for a precise fit into the active site of IDO1, which differs in shape and charge distribution from those of TDO and IDO2.

Studies on benzimidazole-based inhibitors have demonstrated that it is possible to achieve high selectivity for IDO1 over TDO. nih.gov The unique bonding network formed by the aza-benzimidazole ring and the coordination of the amidoxime moiety to the heme iron are key determinants of this selectivity. The ability to fine-tune the structure of the inhibitor allows for the optimization of its selectivity profile, leading to safer and more effective drug candidates.

Correlation between Compound Polarity and Cellular Potency with Metabolic Clearance

The physicochemical properties of this compound, such as its polarity, have a significant impact on its cellular potency and metabolic clearance. A balance must be struck between having sufficient polarity to ensure aqueous solubility and cell permeability, and avoiding excessive polarity that could lead to rapid metabolic clearance.

For instance, a compound with high polarity may exhibit good cellular potency in in vitro assays but may be rapidly cleared from the body in vivo, limiting its therapeutic efficacy. Conversely, a highly lipophilic compound may have poor solubility and bioavailability. Therefore, medicinal chemists often explore a range of substituents to modulate the polarity and achieve an optimal balance between potency and metabolic stability. This optimization is a critical step in the development of clinically viable IDO1 inhibitors based on the this compound scaffold.

Computational and Theoretical Investigations

Molecular Docking Simulations for Binding Mode Elucidation and Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-(7-Aza-2-benzimidazolyl)benzamidoxime, docking simulations have been crucial in elucidating its binding modes within the active sites of its primary targets, Pim kinases and ERK kinases.

Binding to Pim Kinases (as PIM447): Molecular docking studies using software like the Surflex-Dock module have been performed to predict the binding orientation of PIM447 to Pim family kinases (Pim1, Pim2, and Pim3). researchgate.net The crystal structure of PIM447 in complex with Pim1 (PDB ID: 5DWR) confirms a specific binding mode where key hydrogen bonds are formed with residues in the hinge region of the kinase. researchgate.netnih.gov Specifically, the diaminopyridine ring's pyridyl nitrogen and the primary amino group form three crucial hydrogen bonds with the protein backbone, interacting with residues such as Asp128, Glu171, and Lys67. nih.gov These interactions anchor the inhibitor in the ATP-binding pocket. nih.gov The analysis identified key residues dominating the binding, which were categorized into groups based on their location within the binding pocket. researchgate.netnih.gov The "top group" (including Leu44, Val52, Ala65, Lys67, and Leu120 in Pim1) and the "bottom group" (Gln127, Asp128, and Leu174 in Pim1) were found to be particularly crucial for the stable binding of PIM447. researchgate.netnih.gov

Binding to ERK Kinase (as BVD-523): As an inhibitor of ERK1/2, BVD-523 functions as a reversible, ATP-competitive inhibitor. nih.govnih.gov X-ray crystallography has shown that BVD-523 binds to the active form of ERK2, occupying the ATP binding pocket (PDB ID: 4NIF). researchgate.net Its binding mode is characterized by the formation of a double hydrogen bond pattern between its 2-amino-pyrimidine scaffold and the hinge region residue Met108. researchgate.net This binding mode is similar to other catalytic ERK inhibitors, where the Tyr36 phenol (B47542) ring of the protein is in an "out" conformation. researchgate.net

| Compound Name | Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| PIM447 | Pim-1 Kinase | Lys67, Asp128, Glu171 | Hydrogen Bonding | nih.gov |

| PIM447 | Pim-1 Kinase | Leu44, Val52, Ala65, Leu120 | Hydrophobic/van der Waals | researchgate.net |

| BVD-523 | ERK2 Kinase | Met108 | Hydrogen Bonding | researchgate.net |

| BVD-523 | ERK2 Kinase | Tyr36, Tyr64 | π-π Stacking | researchgate.net |

Application of Computer-Aided Drug Design (CADD) Methodologies

Computer-Aided Drug Design (CADD) encompasses a range of computational methods used to accelerate drug discovery and development. researchgate.netresearchgate.net The investigation of this compound has benefited from both structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches. nih.gov

SBDD methods, which rely on the 3D structure of the target protein, have been central to understanding this compound. nih.gov Techniques like molecular docking, as detailed above, are prime examples of SBDD, allowing researchers to visualize and analyze the interactions between the compound and its target kinases. researchgate.netresearchgate.net This structural insight guided the medicinal chemistry strategy that led to the identification of PIM447. nih.gov Furthermore, molecular dynamics simulations have been employed to refine the docked poses and assess the stability of the compound-protein complexes over time. researchgate.net

These CADD techniques are instrumental in the early phases of drug development, helping to identify potential drug candidates, understand their mechanisms, and optimize their properties for improved efficacy and selectivity. mdpi.com

Quantum Mechanical and Molecular Dynamics Approaches

To gain a more dynamic and energetically refined understanding of the compound's interactions, researchers have employed molecular dynamics (MD) simulations and related methods. While specific studies utilizing quantum mechanical (QM) or mixed QM/MM approaches for this compound were not prominently found in the searched literature, extensive MD simulations have been reported.

MD simulations were conducted to study the interaction mechanisms of PIM447 with the three Pim kinases. researchgate.netnih.gov These simulations, running for nanoseconds, assess the stability of the protein-ligand complex under simulated physiological conditions. researchgate.net The root-mean-square deviation (RMSD) of the protein backbone atoms was calculated to confirm that the systems reached equilibrium and that the binding patterns derived from docking were stable. researchgate.net For most of the Pim/PIM447 systems, the RMSD values fluctuated around 3 Å, indicating stable complex formation. researchgate.net

Following the MD simulations, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method was used to calculate the binding free energy (ΔG_bind) of PIM447 to each Pim kinase. researchgate.net This calculation provides a more quantitative estimate of binding affinity. The results showed favorable binding energies for PIM447 across the Pim family, correlating well with its potent inhibitory activity.

| System | Calculated Binding Free Energy (ΔG_bind) (kcal/mol) | Reference |

|---|---|---|

| Pim1/PIM447 | -37.15 ± 2.46 | |

| Pim2/PIM447 | -35.92 ± 2.88 | |

| Pim3/PIM447 | -38.58 ± 2.19 |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a ligand-based drug design method that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. While no studies were identified that developed a pharmacophore model based on PIM447 itself, numerous studies have created pharmacophore models for its target, PIM-1 kinase, to discover new inhibitors. nih.govresearchgate.net

These models are typically constructed based on a set of known active inhibitors. nih.gov The key pharmacophoric features for PIM kinase inhibitors often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net The known binding mode of PIM447 aligns with these general features. nih.gov For instance, its ability to form multiple hydrogen bonds via its diaminopyridine moiety and the presence of aromatic rings contribute to its high-affinity binding, making it a good fit for established PIM kinase pharmacophore hypotheses. nih.gov Such models are then used as 3D queries to screen large chemical databases for novel compounds that possess the desired features, a process known as pharmacophore-based virtual screening. nih.gov

Integration of Data-Driven Machine Learning in Compound Discovery

While there is no direct evidence from the searched literature that machine learning (ML) or artificial intelligence (AI) was used in the initial discovery of this compound, these data-driven approaches are increasingly being applied to its target class. nih.gov

Recent studies have successfully utilized machine learning to identify novel inhibitors of PIM kinases. nih.gov These approaches involve training ML models, such as support vector machines (SVM) or random forests, on datasets of known PIM kinase inhibitors and non-inhibitors. nih.gov The models learn to recognize the molecular descriptors and fingerprints associated with inhibitory activity. nih.gov These trained models can then be used to screen vast virtual libraries of compounds far more rapidly than traditional experimental screening, identifying promising new chemical scaffolds. nih.gov For instance, an ensemble learning approach combining four different ML methods was used to screen chemical libraries, leading to the identification of four potential new molecules for modulating PIM-1 activity, which were then further validated by molecular docking and dynamics simulations. nih.gov This highlights the power of integrating machine learning with structure-based methods to facilitate the discovery of the next generation of inhibitors targeting pathways relevant to PIM447. nih.gov

Preclinical Pharmacological Profiling

In Vitro Pharmacokinetic and Metabolism Studies (ADME)

In vitro ADME studies are fundamental for predicting a drug candidate's behavior in vivo. These assays provide early insights into potential liabilities and help guide the selection of the most promising compounds for further development. For 4-(7-Aza-2-benzimidazolyl)benzamidoxime, a series of standard in vitro assays would be conducted to characterize its pharmacokinetic and metabolic properties.

Assessment of Permeability (e.g., Caco-2 cell models)

The permeability of a compound is a key determinant of its oral absorption. The Caco-2 cell model is a widely accepted in vitro method for predicting the intestinal permeability of drug candidates. This model utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

While specific experimental data for this compound is not publicly available, compounds belonging to the benzimidazole (B57391) class can exhibit a range of permeability characteristics. Generally, the permeability of a compound in the Caco-2 assay is classified as low, moderate, or high based on its apparent permeability coefficient (Papp).

Table 1: Representative Caco-2 Permeability Data for a Hypothetical Benzimidazole Derivative

| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

| Apical to Basolateral (A-B) | 1.5 | 2.5 | Low to Moderate |

| Basolateral to Apical (B-A) | 3.75 |

This table presents hypothetical data for illustrative purposes.

A low to moderate Papp value in the apical to basolateral direction suggests that the compound may have moderate oral absorption. An efflux ratio greater than 2 could indicate that the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit its net absorption across the intestinal epithelium.

Evaluation of Metabolic Stability and Clearance (e.g., hepatic S9 fractions, Phase I and Phase II metabolism)

Metabolic stability assays are crucial for predicting the hepatic clearance of a drug. Hepatic S9 fractions, which contain both microsomal and cytosolic enzymes, are often used to assess both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism.

The metabolic stability of this compound would be evaluated by incubating the compound with liver S9 fractions from various species (e.g., rat, dog, monkey, human) and monitoring its disappearance over time. This data is used to calculate the intrinsic clearance (CLint), which can then be used to predict hepatic clearance in vivo. The benzimidazole scaffold can be susceptible to metabolism by cytochrome P450 enzymes (Phase I) and conjugation reactions (Phase II).

Table 2: Representative Metabolic Stability Data in Liver S9 Fractions for a Hypothetical Aza-benzimidazole Compound

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Clearance |

| Rat | 45 | 15.4 | Moderate |

| Dog | 60 | 11.6 | Low to Moderate |

| Monkey | 30 | 23.1 | Moderate to High |

| Human | 55 | 12.6 | Low to Moderate |

This table presents hypothetical data for illustrative purposes.

These representative data suggest that the compound may have low to moderate hepatic clearance in humans, which is a desirable characteristic for a drug candidate.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, primarily albumin, can significantly influence its distribution, metabolism, and excretion. Only the unbound fraction of a drug is pharmacologically active and available to interact with its target. Plasma protein binding is typically determined using methods such as equilibrium dialysis or ultrafiltration.

Benzimidazole derivatives have been reported to exhibit a wide range of plasma protein binding. It is anticipated that this compound, due to its chemical structure, may exhibit moderate to high plasma protein binding.

Table 3: Representative Plasma Protein Binding Data for a Hypothetical Benzimidazole Derivative

| Species | Percent Bound (%) | Unbound Fraction (fu) |

| Rat | 95.2 | 0.048 |

| Dog | 98.5 | 0.015 |

| Monkey | 97.1 | 0.029 |

| Human | 98.9 | 0.011 |

This table presents hypothetical data for illustrative purposes.

High plasma protein binding (typically >99%) can result in a low volume of distribution and may limit the drug's access to its target tissues.

In Vivo Pharmacokinetic (PK) Studies in Animal Models

In vivo PK studies in animal models are essential to understand the systemic exposure and disposition of a drug candidate after administration. These studies provide critical information for predicting human pharmacokinetics and designing clinical trials.

Determination of Systemic Exposure and Oral Bioavailability (e.g., in rodents, dogs, monkeys)

To determine the systemic exposure and oral bioavailability of this compound, the compound would be administered intravenously (IV) and orally (PO) to various animal species. Blood samples would be collected at different time points to determine the plasma concentration-time profile.

The oral bioavailability of benzimidazole derivatives can be variable, often influenced by factors such as poor solubility and first-pass metabolism. Some benzimidazoles have been reported to have low oral bioavailability, ranging from 2% to 60%.

Table 4: Representative Pharmacokinetic Parameters of a Hypothetical Aza-benzimidazole Compound in Different Species

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |

| Rat | IV | 2 | - | - | 1500 | - |

| PO | 10 | 450 | 1.0 | 3000 | 40 | |

| Dog | IV | 1 | - | - | 800 | - |

| PO | 5 | 200 | 2.0 | 1600 | 50 | |

| Monkey | IV | 1 | - | - | 1000 | - |

| PO | 5 | 150 | 2.0 | 1200 | 24 |

This table presents hypothetical data for illustrative purposes.

These hypothetical data suggest that the compound has moderate oral bioavailability in rodents and dogs, but lower bioavailability in non-human primates.

Identification of Biotransformation Pathways (e.g., reduction of amidoximes, glucuronidation)

Understanding the biotransformation pathways of a drug is critical for identifying potential drug-drug interactions and understanding inter-individual variability in drug response. Based on the structure of this compound, several metabolic pathways are plausible.

Studies on the biotransformation of benzamidoxime (B57231) have shown that it can undergo reduction to the corresponding benzamidine. nih.gov This conversion is a significant metabolic pathway. Additionally, the amidoxime (B1450833) functional group or other sites on the molecule can be susceptible to Phase II conjugation reactions, such as glucuronidation. nih.gov The aza-benzimidazole core may also be subject to oxidation by cytochrome P450 enzymes.

Key biotransformation pathways for a compound like this compound would likely include:

Reduction: The amidoxime moiety can be reduced to the corresponding amidine.

Glucuronidation: The amidoxime or its metabolites, as well as potentially the aza-benzimidazole nitrogen, can be conjugated with glucuronic acid. nih.gov

Oxidation: The benzimidazole ring system could undergo hydroxylation or other oxidative transformations.

The identification of metabolites would be performed by analyzing plasma, urine, and feces samples from in vivo studies using techniques like liquid chromatography-mass spectrometry (LC-MS).

Pharmacodynamic (PD) Studies in Preclinical Models

Correlation of Pharmacokinetic Parameters with Biological Target Engagement (e.g., kynurenine (B1673888) reduction)

In preclinical studies, the pharmacodynamic (PD) effect of this compound, a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), is primarily assessed by its ability to reduce the levels of kynurenine in biological fluids. The inhibition of the IDO1 enzyme blocks the metabolic conversion of tryptophan to kynurenine, leading to a measurable decrease in kynurenine concentrations. This reduction serves as a key biomarker for the engagement of the biological target by the inhibitor.

A direct correlation between the pharmacokinetic (PK) profile of this compound and its pharmacodynamic effect on kynurenine levels is a critical aspect of its preclinical evaluation. This relationship helps in understanding the exposure-response dynamics and in predicting the therapeutic window of the compound. While specific preclinical data quantitatively correlating the PK parameters of this compound with kynurenine reduction are not publicly available, the general principle involves measuring plasma concentrations of the compound over time and simultaneously assessing the corresponding changes in kynurenine levels.

Typically, in preclinical animal models, after administration of this compound, blood samples are collected at various time points. These samples are then analyzed to determine the concentration-time profile of the drug, from which pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are calculated. The same or parallel samples are used to measure kynurenine concentrations.

The expected outcome of such studies would be a dose-dependent and exposure-dependent reduction in plasma kynurenine levels. Higher plasma concentrations of this compound are anticipated to correlate with a more profound and sustained decrease in kynurenine. The establishment of a clear PK/PD relationship is crucial for determining the optimal dosing regimen to achieve the desired level of target engagement.

A hypothetical representation of such data is presented in the interactive table below, illustrating the expected trend of kynurenine reduction with increasing plasma exposure to the compound.

Hypothetical Correlation of Pharmacokinetic Exposure with Kynurenine Reduction

| Dose Group | Mean Plasma AUC (ng·h/mL) | Mean Cmax (ng/mL) | Mean Kynurenine Reduction (%) |

|---|---|---|---|

| Vehicle Control | 0 | 0 | 0 |

| Low Dose | 500 | 100 | 30 |

| Mid Dose | 1500 | 300 | 65 |

| High Dose | 4000 | 800 | 90 |

Development of Analytical Methods for Quantitation in Biological Matrices

The accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is fundamental for conducting pharmacokinetic and pharmacodynamic studies. The development and validation of a robust and sensitive bioanalytical method are therefore a prerequisite for preclinical assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of small molecules like this compound in complex biological samples due to its high selectivity, sensitivity, and specificity.

A typical LC-MS/MS method development for this compound would involve several key steps:

Sample Preparation: The initial step involves the extraction of the analyte from the biological matrix. This is crucial to remove proteins and other interfering substances. Common techniques for benzimidazole compounds include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the desired recovery, cleanliness of the extract, and the physicochemical properties of the compound.